Hydron;chloride

Descripción general

Descripción

Hydrochloric acid, solution is a colorless watery liquid with a sharp, irritating odor. Consists of hydrogen chloride, a gas, dissolved in water. Sinks and mixes with water. Produces irritating vapor. (USCG, 1999)

Hydrochloric acid, also known as HCl or hydrochloride, belongs to the class of inorganic compounds known as halogen hydrides. These are inorganic compounds in which the heaviest atom bonded to a hydrogen atom is a halogen. Hydrochloric acid is a potentially toxic compound.

At room temperature, hydrogen chloride is a colorless to slightly yellow, corrosive, nonflammable gas that is heavier than air and has a strong irritating odor. On exposure to air, hydrogen chloride forms dense white corrosive vapors. Hydrogen chloride can be released from volcanoes. Hydrogen chloride has many uses, including cleaning, pickling, electroplating metals, tanning leather, and refining and producing a wide variety of products. Hydrogen chloride can be formed during the burning of many plastics. Upon contact with water, it forms hydrochloric acid. Both hydrogen chloride and hydrochloric acid are corrosive.

Aplicaciones Científicas De Investigación

Scientific Research Applications of Hydron Chloride

Hydronic Snow Melting Systems

Hydronic snow melting systems on pavements, an alternative to conventional chemical methods using chloride salts, have been studied for their efficiency and design optimization. The research highlighted the impact of design parameters like idling time, fluid temperature, and tilt angle on snow melting time on inclined pavements, emphasizing the importance of optimizing the layout of hydronic pipes and idling time for effective snow melting (Wang, Liu, & Chen, 2010).Interfacial Chemistry of Aqueous Sodium Chloride Aerosols

Studies on aqueous sodium chloride particles highlighted their significant role in environmental chemistry. The interaction of these particles with ozone and ultraviolet light, producing molecular chlorine, emphasizes the importance of ion-enhanced interactions at aqueous interfaces, especially in concentrated inorganic salt solutions (Knipping et al., 2000).Chloride Adsorption in Reinforced Concrete

Research has explored the use of calcined layered double hydroxides (CLDHs) for adsorbing chloride ions in reinforced concrete to prevent chloride-induced deterioration. CLDHs demonstrated a high binding capacity and a "memory effect" in adsorbing chlorides, suggesting a promising method for enhancing the durability of concrete structures (Yoon et al., 2014).Chloride Ions in Environmental Monitoring

Chloride ion measurement is crucial in environmental studies, such as assessing the quality of irrigation water and understanding soil salinity. A study involving the use of low-cost, robust screen-printed chloride ion sensors in distributed sensor networks showcased their potential for high-resolution monitoring of chloride movement in various environments, including soil columns and greenhouses (Harris et al., 2016).Hydrogen Chloride in Environmental Chemistry

The dissociation of hydrogen chloride on ice was investigated to understand its role in environmental chemistry, particularly in ozone depletion. This research provides insights into the catalytic role of polar stratospheric clouds and the behavior of hydrogen chloride in cold environments (Kang et al., 2000).

Propiedades

IUPAC Name |

hydron;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/ClH/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEXZGXHMUGYJMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

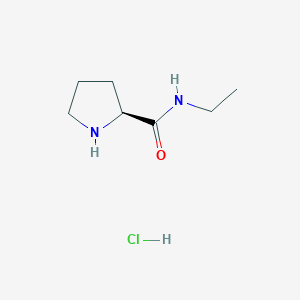

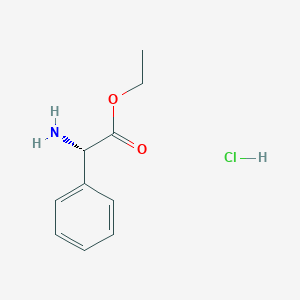

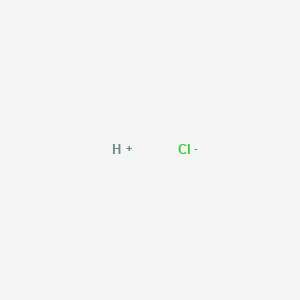

[H+].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

ClH | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

15364-23-5 | |

| Record name | Hydrochloric acid, dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15364-23-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

36.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hydrochloric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002306 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Hydron;chloride | |

CAS RN |

7647-01-0 | |

| Record name | Hydrochloric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7647-01-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydrochloric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002306 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.